7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolopyridines, characterized by a bromine atom at the 7th position of the pyrrolopyridine core structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified under various chemical databases with the CAS number 1190314-78-3 and has been studied for its interactions with fibroblast growth factor receptors, making it a candidate for cancer therapy .
Methods and Technical Details
The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid using brominating agents such as N-bromosuccinimide. The process generally requires specific conditions including:
In industrial applications, continuous flow processes may be utilized to enhance efficiency and yield, allowing for precise control over reaction conditions .
The molecular structure of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be represented by its molecular formula . Key structural data includes:
The presence of a carboxylic acid functional group enhances its reactivity and solubility in polar solvents, which is advantageous for various biological applications .
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid participates in several chemical reactions typical of pyrrolopyridine derivatives. Notable reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating a variety of derivatives with distinct properties .
The mechanism of action for 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3.
In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer models (e.g., 4T1 cells) and induce apoptosis through:
These findings suggest that targeting FGFRs may represent a promising therapeutic strategy in oncology .
Key physical and chemical properties of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C8H5BrN2O2 |
Molecular Weight | 227.04 g/mol |
Solubility | Very soluble in polar solvents |
Melting Point | Not available |
Boiling Point | Not available |
Log P | Not specified |
These properties indicate that the compound is likely to exhibit good bioavailability due to its solubility profile and structural characteristics that enhance interaction with biological targets .
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific applications:
The ongoing research into this compound underscores its significance in drug discovery and development efforts targeting fibroblast growth factor receptor-mediated pathways .
Regioselective bromination is critical for introducing the C7-bromo substituent in pyrrolo[2,3-c]pyridine scaffolds. Two primary strategies dominate:
Table 1: Bromination Methods for Pyrrolo[2,3-c]pyridines
Substrate | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
2-Bromo-5-methylpyridine | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. Fe/AcOH | C7 | 55–65 [5] |
N-SEM-1H-pyrrolo[2,3-c]pyridine | Br₂, DCM, 0°C | C7 | 78 [10] |
1H-Pyrrolo[2,3-c]pyridine | NBS, DMF, rt | C3/C5 mixture | 45 [7] |
Carboxylation at C3 leverages lithiation or hydrolysis approaches:
Table 2: Carboxylation Methods for 7-Bromopyrrolopyridines
Method | Substrate | Conditions | Product | Yield (%) |
---|---|---|---|---|
Ortho-lithiation | N-SEM-7-bromo-1H-pyrrolo[2,3-c]pyridine | 1. n-BuLi, THF, −78°C; 2. CO₂ | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 75 [8] |
Ester hydrolysis | Methyl 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 2M NaOH, THF/H₂O, 60°C, 12h | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 92 [8] |
Nitrile hydrolysis | 7-Bromo-3-cyano-1H-pyrrolo[2,3-c]pyridine | KOH, ethylene glycol, 150°C | Target acid | 55 [4] |
The C7-bromo moiety enables diversification via metal-catalyzed cross-coupling:
N1-protection is essential for C3/C7 functionalization:
Table 3: Protecting Groups for Pyrrolo[2,3-c]pyridine Synthesis
Group | Protecting Reagent | Conditions | Yield (%) | Deprotection | Compatibility |
---|---|---|---|---|---|
SEM | SEM-Cl, NaH, THF, 0°C→rt | 2 h, rt | 95 | TFA/DCM (1:1), 1h | Orthogonal to C3 lithiation [8] |
Boc | (Boc)₂O, DMAP, CH₃CN, rt | 12 h | 80 | 50% TFA/DCM, 30 min | Suzuki coupling [9] |
TIPS | TIPS-Cl, imidazole, DMF, rt | 6 h | 85 | TBAF, THF, 0°C | Electrophilic bromination [9] |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6